Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-

Catalog No.
S531476
CAS No.
824955-98-8
M.F
C23H21NO
M. Wt
327.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-i...

CAS Number

824955-98-8

Product Name

Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-

IUPAC Name

(4-methylnaphthalen-1-yl)-(1-propylindol-3-yl)methanone

Molecular Formula

C23H21NO

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C23H21NO/c1-3-14-24-15-21(19-10-6-7-11-22(19)24)23(25)20-13-12-16(2)17-8-4-5-9-18(17)20/h4-13,15H,3,14H2,1-2H3

InChI Key

DUBUGSKBMMXSOU-UHFFFAOYSA-N

SMILES

CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C

Solubility

Soluble in DMSO

Synonyms

JWH-120; JWH 120; JWH120;

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C

Description

The exact mass of the compound Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- is 327.1623 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-, also known as JWH-120, is a synthetic cannabinoid compound. Its molecular formula is C23H21NOC_{23}H_{21}NO, and it has a molecular mass of approximately 327.42 g/mol. The compound features a complex structure that includes a naphthalene moiety and an indole derivative, which are characteristic of many synthetic cannabinoids. The melting point of this compound is reported to be between 207-208 °C .

As a synthetic cannabinoid, Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- primarily interacts with the endocannabinoid system by acting as an agonist at cannabinoid receptors, particularly CB1 and CB2 receptors. The specific reactions involving this compound often include:

  • Receptor Binding: The compound binds to cannabinoid receptors in the brain and peripheral tissues, mimicking the effects of natural cannabinoids like tetrahydrocannabinol.
  • Metabolism: In vivo studies indicate that this compound undergoes metabolic transformations primarily in the liver, leading to various metabolites that may also exhibit biological activity.

Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- has been studied for its psychoactive effects due to its high affinity for cannabinoid receptors. It is known to produce effects similar to those of delta-9-tetrahydrocannabinol, including:

  • Analgesic Effects: Potential pain-relieving properties.
  • Appetite Stimulation: Similar to other cannabinoids, it may increase appetite.
  • Psychoactive Effects: Can induce euphoria and altered sensory perception.

Research indicates that while it may have therapeutic potential, its safety profile and long-term effects require further investigation.

The synthesis of Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- typically involves multi-step organic reactions. Common methods include:

  • Formation of Indole Derivative: Starting from commercially available indole compounds.
  • Naphthalene Substitution: Introducing a naphthalene moiety through electrophilic aromatic substitution.
  • Final Coupling Reaction: Combining the indole derivative with the naphthalene component using coupling agents under controlled conditions to form the final product.

These methods may vary based on the desired purity and yield.

Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- is primarily used in research settings to study cannabinoid receptor interactions and their physiological effects. Potential applications include:

  • Pharmacological Research: Investigating its effects on pain management and appetite stimulation.
  • Synthetic Cannabinoids in Drug Development: Exploring its use as a lead compound for developing new therapeutic agents targeting cannabinoid receptors.

Studies on Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- have focused on its interactions with various biological systems:

  • Cannabinoid Receptor Binding Studies: These studies assess the binding affinity of the compound to CB1 and CB2 receptors compared to other cannabinoids.
  • Behavioral Studies in Animal Models: Evaluating the psychoactive effects and potential therapeutic benefits through behavioral assays.

These interactions highlight both its potential therapeutic uses and risks associated with synthetic cannabinoids.

Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- shares similarities with several other synthetic cannabinoids. Notable compounds for comparison include:

Compound NameCAS NumberKey Differences
JWH-015155471-08-2Contains a different alkyl chain; exhibits distinct binding affinity.
JWH-018209414-07-5More potent CB receptor agonist; commonly found in synthetic cannabis products.
AM22011202870-12-6Has a similar structure but with an additional fluorine atom; higher potency and risk profile.

Uniqueness: Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- is unique due to its specific structural configuration that combines both naphthalene and indole components, which may influence its receptor binding characteristics and biological activity compared to other synthetic cannabinoids.

This comprehensive overview highlights the chemical properties, synthesis methods, biological activities, and potential applications of Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- while situating it within the broader context of synthetic cannabinoids. Further research is essential to fully understand its pharmacological profile and therapeutic potential.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

1

Exact Mass

327.162314293 g/mol

Monoisotopic Mass

327.162314293 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J6M7L6J6PN

Other CAS

824955-98-8

Wikipedia

JWH-120

Dates

Modify: 2024-02-18
1: Huffman JW, Zengin G, Wu MJ, Lu J, Hynd G, Bushell K, Thompson AL, Bushell S, Tartal C, Hurst DP, Reggio PH, Selley DE, Cassidy MP, Wiley JL, Martin BR. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists. Bioorg Med Chem. 2005 Jan 3;13(1):89-112. PubMed PMID: 15582455.

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